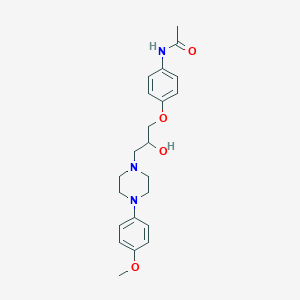![molecular formula C12H10BrNO3 B183491 Ácido 3-[5-(4-Bromofenil)-1,3-oxazol-2-il]propanoico CAS No. 23464-96-2](/img/structure/B183491.png)
Ácido 3-[5-(4-Bromofenil)-1,3-oxazol-2-il]propanoico
Descripción general
Descripción
3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid (3-BPOPA) is a small organic molecule with a wide range of applications in the fields of medicinal chemistry, biochemistry, and materials science. 3-BPOPA is an important intermediate in the synthesis of various pharmaceuticals and materials, and has been studied extensively in the past few decades.
Aplicaciones Científicas De Investigación
Química medicinal
En química medicinal, los derivados de oxazol como el ácido 3-[5-(4-Bromofenil)-1,3-oxazol-2-il]propanoico son valiosos por sus actividades biológicas. Sirven como intermediarios en la síntesis de nuevas entidades químicas con posibles aplicaciones terapéuticas. Los oxazoles se han asociado con actividades antimicrobianas, anticancerígenas, antituberculosas, antiinflamatorias, antidiabéticas, antiobesidad y antioxidantes . Este compuesto podría ser un precursor en el desarrollo de medicamentos dirigidos a estas áreas.
Agricultura
En el sector agrícola, los compuestos de oxazol se han explorado por sus propiedades antibacterianas contra patógenos que afectan los cultivos . El grupo bromofenilo en el compuesto podría potencialmente aprovecharse para desarrollar agentes de protección vegetal, proporcionando una defensa química contra infecciones bacterianas.
Ciencia de materiales
Las propiedades estructurales de los derivados de oxazol los hacen adecuados para crear nuevos materiales. Por ejemplo, se pueden usar en la síntesis de oligómeros y polímeros de cristal líquido de cadena lateral, que tienen aplicaciones en la creación de materiales avanzados con propiedades específicas de emisión de luz o electroconductividad .
Ciencias ambientales
Compuestos como el ácido 3-[5-(4-Bromofenil)-1,3-oxazol-2-il]propanoico se pueden usar en ciencias ambientales para la síntesis de sustancias que ayudan a detectar contaminantes ambientales. Su reactividad podría utilizarse en el desarrollo de sensores o ensayos para monitorear la calidad ambiental .
Bioquímica
En bioquímica, el anillo de oxazol es un componente de muchas moléculas biológicamente activas. El compuesto en cuestión podría utilizarse en ensayos bioquímicos como bloque de construcción para estudiar interacciones proteicas o actividades enzimáticas, dada su potencial para interactuar con macromoléculas biológicas .
Farmacología
Farmacológicamente, los derivados de oxazol son parte de varias preparaciones comercializadas, incluidos los medicamentos antidiabéticos y antiinflamatorios . La estructura del compuesto podría modificarse para mejorar sus propiedades farmacocinéticas, lo que la convierte en un activo valioso en los procesos de diseño y descubrimiento de fármacos.
Mecanismo De Acción
3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid is a small organic molecule that is capable of binding to a variety of proteins and enzymes in the body. The exact mechanism of action of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid is not yet fully understood, but it is believed to interact with proteins and enzymes by forming hydrogen bonds and hydrophobic interactions. Additionally, 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid is believed to be able to modulate the activity of proteins and enzymes by binding to their active sites and altering their conformation.
Biochemical and Physiological Effects
3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid has been shown to have a variety of biochemical and physiological effects on the body. In vitro studies have shown that 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid is capable of modulating the activity of proteins and enzymes involved in a variety of cellular processes, including cell proliferation, cell death, and signal transduction. Additionally, in vivo studies have shown that 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid is capable of modulating the activity of proteins and enzymes involved in a variety of physiological processes, including metabolism, immunity, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid is that it is relatively easy to synthesize and is available commercially. Additionally, 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid is stable and can be stored for long periods of time without significant degradation. On the other hand, one of the main limitations of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid is that it can be toxic to cells and organisms at high concentrations. Additionally, 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid can be difficult to work with due to its low solubility in aqueous solutions.
Direcciones Futuras
The potential future directions for 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid are numerous. One potential direction is to develop new synthesis methods for 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid that are more efficient and cost-effective. Additionally, 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid could be used in the development of new pharmaceuticals and materials, as well as in the study of a variety of biological processes. Finally, 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid could be used to develop new imaging technologies and diagnostic tools.
Métodos De Síntesis
3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid can be synthesized using a variety of methods, including the Buchwald-Hartwig amination reaction, the Suzuki-Miyaura cross-coupling reaction, and the Stille reaction. In the Buchwald-Hartwig amination reaction, an aryl halide is reacted with an amine in the presence of a palladium catalyst and a base to form an arylamine. In the Suzuki-Miyaura cross-coupling reaction, an aryl halide is reacted with an organoboron compound in the presence of a palladium catalyst to form an arylboronic acid. Finally, in the Stille reaction, an organotin compound is reacted with an aryl halide in the presence of a palladium catalyst to form aryltin compounds.
Propiedades
IUPAC Name |
3-[5-(4-bromophenyl)-1,3-oxazol-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c13-9-3-1-8(2-4-9)10-7-14-11(17-10)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFDJAGKPSZXGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)CCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50581415 | |
| Record name | 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50581415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23464-96-2 | |
| Record name | 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50581415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Bromophenyl)oxazole-2-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



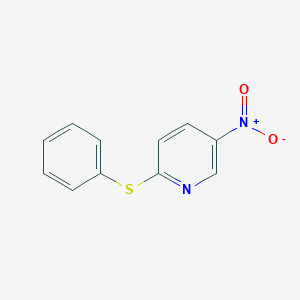

![3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine](/img/structure/B183411.png)

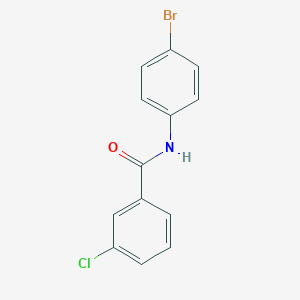
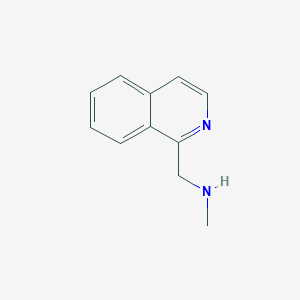
![1-(2-Chlorophenyl)-3-[(5-nitropyridin-2-yl)amino]urea](/img/structure/B183418.png)


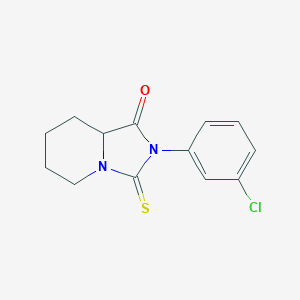
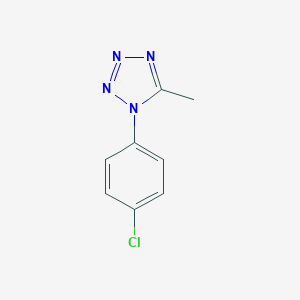
![4-[(Methylamino)acetyl]morpholine](/img/structure/B183425.png)

